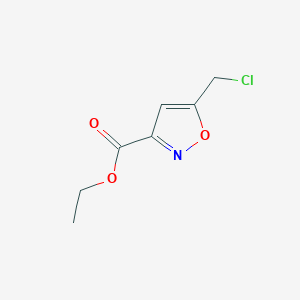

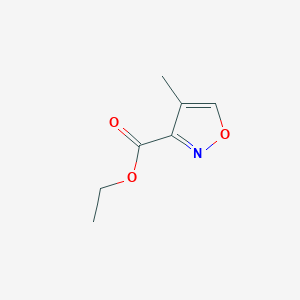

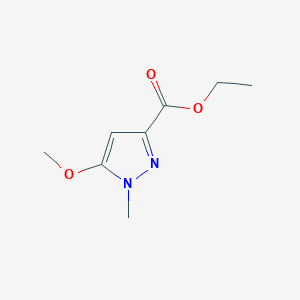

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

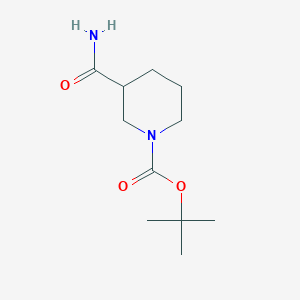

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a biochemical reagent . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis

The molecular structure of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is C8H12N2O3 . The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate appears as white to cream or pale yellow crystals or powder or crystalline powder .Applications De Recherche Scientifique

Synthesis of Auxin Activities Compounds :Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has been utilized in the synthesis of compounds with auxin activities, although the resulting activities are not high. Some of these compounds also exhibit antiblastic properties to wheat gemma (Yue et al., 2010).

Formation of Hydrazones Derivatives :It has been involved in the formation of hydrazones derivatives through reactions with hydrazine hydrate, leading to the synthesis of novel pyrazole hydrazones compounds, characterized by various spectroscopic methods (Huang Jie-han, 2008).

Regioselective Synthesis Studies :Research shows its use in regioselective synthesis, where it demonstrates a complete reversal of regioselectivity observed in certain reactions. This highlights its potential in selective chemical synthesis (Ashton & Doss, 1993).

Precursor in Cross-Coupling Reactions :Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate serves as a precursor in Sonogashira-type cross-coupling reactions, which are instrumental in synthesizing various condensed pyrazoles, demonstrating its utility in organic synthesis (Arbačiauskienė et al., 2011).

Ultrasound Irradiation Synthesis :It is also used in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation. This method emphasizes a significant reduction in reaction times, enhancing efficiency in synthesis processes (Machado et al., 2011).

Structural Assignments and Synthetic Studies :Its role in synthetic studies and structural assignments, particularly in the formation of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, illustrates its importance in understanding and manipulating molecular structures (Ashton & Doss, 1993).

Synthesis of Pyrazolo[3,4-b]pyridin-3-ones :It undergoes selective cyclocondensation with certain compounds, leading to the synthesis of pyrazolo[3,4-b]pyridin-3-ones, a class of compounds important in chemical research (Lebedˈ et al., 2012).

Application in Microwave-Assisted Direct Amidation :Microwave-assisted direct amidation processes also utilize this compound, which further shows its versatility in synthetic chemistry (Milosevic et al., 2015).

Safety And Hazards

Orientations Futures

Given the wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, the future directions for the study of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate and its derivatives are vast . The design and synthesis of new pyrazole compounds has important research value .

Propriétés

IUPAC Name |

ethyl 5-methoxy-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-7(12-3)10(2)9-6/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJYDBDDKDJGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.